6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride is a synthetic compound characterized by its unique molecular structure and potential applications in various scientific fields. It is classified under the imidazo-pyridazine derivatives, which are known for their biological activities. The compound has a chemical formula of CHClNO and a molar mass of 222.07 g/mol. It is recognized as an irritant, necessitating careful handling in laboratory settings .
The compound is cataloged under the CAS number 1332530-62-7, and its properties have been documented in various chemical databases such as ChemBK and PubChem. It falls within the broader category of heterocyclic compounds, particularly those containing nitrogen in their ring structure. The presence of chlorine and methoxy groups contributes to its unique reactivity and potential pharmacological properties .
The synthesis of 6-chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride typically involves multi-step reactions starting from simpler pyridazine derivatives. One common approach includes the reaction of 6-chloro-3-nitropyridazine with methanol under acidic conditions to introduce the methoxy group. Subsequent reduction steps can convert nitro groups to amines, leading to the formation of the desired imidazo-pyridazine structure.
Key steps in synthesis may include:
The molecular structure of 6-chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride features a bicyclic system comprising a pyridazine ring fused with an imidazole moiety. The structural representation can be described as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools to predict its reactivity and interaction with biological targets .
6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The physical properties of 6-chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride include:
Chemical properties include stability under normal conditions but may decompose when exposed to strong acids or bases .
6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride has potential applications in:
Research into this compound's efficacy and safety profiles continues to expand its potential utility across various scientific domains .
Imidazo[1,2-b]pyridazines emerged as privileged scaffolds in medicinal chemistry following seminal work on imidazo[1,2-a]pyridines. Their development represents a strategic bioisosteric evolution, where replacing a carbon atom in the pyridine ring with nitrogen enhanced hydrogen-bonding capacity while modulating lipophilicity [7]. Early derivatives gained attention for diagnostic applications, particularly in Alzheimer’s disease, where 6-(methylthio)imidazo[1,2-b]pyridazines demonstrated sub-20 nM binding affinity for β-amyloid plaques [7]. This spurred interest in their therapeutic potential, with subsequent research revealing broad bioactivity against infectious targets.
The synthesis of 6-chloro-3-methoxy variants addressed critical limitations of precursor compounds. 3-Nitroimidazo[1,2-b]pyridazines (e.g., 6-chloro-3-nitro analogue, CAS 18087-76-8) exhibited promising anti-trypanosomal activity but suffered from poor solubility (>1.6 µM in culture media) and metabolic instability [5] [9] [10]. Methoxy substitution at C3, as implemented in 6-chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine, represented a deliberate effort to improve physicochemical properties while retaining bioactivity [2] [6].
Table 1: Evolution of Key Imidazo[1,2-b]pyridazine Derivatives
Compound | CAS Number | Key Modifications | Primary Application |
---|---|---|---|
6-Chloro-3-nitroimidazo[1,2-b]pyridazine | 18087-76-8 | Nitro group at C3 | Anti-trypanosomal lead [9] |
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | N/A | 6-Methylthio, 2-aryl | Amyloid imaging (Ki = 11.0 nM) [7] |
6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride | 1332530-62-7 | Methoxy at C3, 2,3-dihydro | Anti-protozoan agent [4] [6] |
The 6-chloro-3-methoxy configuration confers distinct electronic and steric advantages over predecessor compounds. Chlorination at C6 activates the ring for nucleophilic substitution while contributing to optimal lipophilicity (cLogP ≈ 0.67), balancing membrane permeability and aqueous solubility [5] [10]. Computational analyses of analogous structures predict moderate water solubility (Log S ≈ -2.43) and high gastrointestinal absorption—properties critical for systemic anti-infective agents [10].
The methoxy group at C3 serves dual purposes:
This synergistic modification is evident in the enhanced selectivity profile. While 3-nitro variants exhibited cytotoxicity in HepG2 cells (CC₅₀ ~7.8 µM), the 3-methoxy analogue’s dihydro structure mitigates off-target interactions, potentially through reduced planarity and altered redox potential [5] [9]. The hydrochloride salt formation further optimizes crystallinity for synthetic handling, as reflected in vendor specifications requiring 95–97% purity for research applications [4] [6].
Table 2: Impact of C3 and C6 Substituents on Bioactivity and Physicochemical Properties
C3 Substituent | C6 Substituent | cLogP [10] | T. brucei EC₅₀ (µM) [5] [9] | Aqueous Solubility |
---|---|---|---|---|
-NO₂ | -Cl | 0.67 | 0.38 (BSF trypomastigotes) | <1.6 µM (culture media) |
-OCH₃ | -Cl | 0.57* | Not reported (Improved selectivity expected) | Enhanced vs. nitro analogue |
-H | -I | 1.45 | Inactive | Low |
* Estimated from analogous structures
Kinetoplastid parasites (Trypanosoma brucei, Leishmania spp.) impose a devastating global burden, causing >50,000 annual deaths with limited therapeutic options [5]. 6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride emerges as a strategic candidate for addressing these neglected tropical diseases (NTDs) through novel mechanisms.
Scaffold-hopping from 3-nitroimidazo[1,2-a]pyridine antikinetoplastid agents yielded derivatives with submicromolar potency against T. brucei bloodstream forms (EC₅₀ = 0.38 µM for the nitro precursor) [5]. While the nitro group conferred efficacy, its propensity to generate reactive metabolites contributed to cytotoxicity and poor solubility—flaws addressed by the 3-methoxy-dihydro modification. Although direct in vitro data for the methoxy derivative against Leishmania is limited, its structural lineage suggests potential against both promastigote and amastigote forms, crucial for targeting visceral leishmaniasis caused by L. infantum and L. donovani [5].
The compound’s balanced pharmacokinetic profile aligns with WHO target product profiles for NTD therapeutics:
Ongoing optimization focuses on further enhancing solubility without compromising penetration into parasite reservoirs (e.g., CNS for T. brucei, macrophage-resident Leishmania). The 6-chloro position remains a versatile handle for generating derivatives via nucleophilic displacement, offering pathways to improved water-soluble prodrugs [5] [7].
Table 3: Anti-Kinetoplastid Activity of Related Imidazo[1,2-b]pyridazines
Parasite Stage | 3-Nitroimidazo[1,2-b]pyridazine (EC₅₀) | Reference Drug (EC₅₀) | Significance of 3-Methoxy Derivative |
---|---|---|---|
T. brucei (bloodstream trypomastigotes) | 0.38 µM [5] | Fexinidazole: 1.4 µM [5] | Retains trypanocidal activity with reduced toxicity |
L. infantum (axenic amastigotes) | >1.6 µM [5] | Amphotericin B: <0.1 µM | Solubility limitation addressed |
L. donovani (promastigotes) | >15.6 µM [5] | Miltefosine: ~2 µM | Structural optimization ongoing |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2